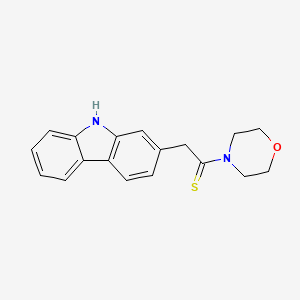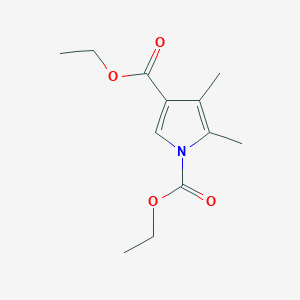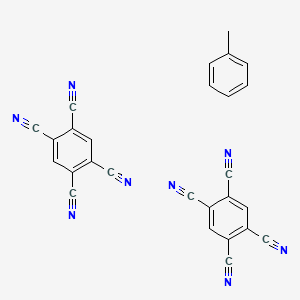methyl}(ethoxymethoxy)oxophosphanium CAS No. 61222-59-1](/img/structure/B14592358.png)
{[(Chloroacetyl)oxy](phenyl)methyl}(ethoxymethoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium is a complex organophosphorus compound It is characterized by the presence of a chloroacetyl group, a phenyl group, and an ethoxymethoxy group attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium typically involves multiple steps. One common method includes the reaction of chloroacetic acid with phenylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethoxymethoxyphosphine under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process also involves rigorous purification steps, such as distillation and crystallization, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphine derivatives.
Substitution: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Applications De Recherche Scientifique
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the formation of coordination complexes and the inhibition of enzyme activity through covalent modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Bromomethyl methyl ether: A compound used in organic synthesis.
Uniqueness
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
61222-59-1 |
|---|---|
Formule moléculaire |
C12H15ClO5P+ |
Poids moléculaire |
305.67 g/mol |
Nom IUPAC |
[(2-chloroacetyl)oxy-phenylmethyl]-(ethoxymethoxy)-oxophosphanium |
InChI |
InChI=1S/C12H15ClO5P/c1-2-16-9-17-19(15)12(18-11(14)8-13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3/q+1 |
Clé InChI |
RSVNYKLAMKNXSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOCO[P+](=O)C(C1=CC=CC=C1)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)

![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)


![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)






